molecular formula C17H15F3O2 B1327528 3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone CAS No. 898776-07-3

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327528
CAS RN: 898776-07-3
M. Wt: 308.29 g/mol
InChI Key: OUOPXCDUOSRKHJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone (4-MTFMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzophenone family, and its primary use is in the synthesis of organic compounds. 4-MTFMPP is also known as 4-Methyl-2,3-dihydro-1-benzofuran-5-one, and it is a colorless solid that is soluble in ether, chloroform, and other organic solvents.

Scientific Research Applications

Synthesis in Steroid Compounds

This chemical has been used in synthesizing steroid compounds and related substances. For example, a study explored its use in reactions to create bicyclic triketone, which is significant for tests on estrogenic activity (Nazarov & Zavyalov, 1956).

Pharmacologic Activity

Research into pharmacologic activities has involved derivatives of 3-(4-Methoxyphenyl)-4'-Trifluoromethylpropiophenone. A study focused on synthesizing compounds related to 3-aminopropiophenone and 3-aminomethylcamphor, discussing their analgesic activities (Occelli et al., 1985).

Chemistry of Fluorinated Compounds

This compound is also central in the study of fluorinated organic compounds. An investigation into the synthesis and reactions of related fluorinated compounds discussed its potential in creating various esters and acids (Pimenova et al., 2003).

Application in Chemical Biology

Its application extends to chemical biology, where studies have used it for photoactivation processes in the presence of phenolic reaction partners, suggesting new strategies for developing cleaner diazirines (Raimer & Lindel, 2013).

Synthesis of Proton Exchange Membranes

In polymer science, it has been used in the synthesis of new sulfonated side-chain grafting units for proton exchange membranes, demonstrating its versatility in material science applications (Kim, Robertson, & Guiver, 2008).

Electrophilic Cyclization in Organic Synthesis

It plays a role in the synthesis of organic compounds, particularly in electrophilic cyclization processes. A study explored its use in the synthesis of 3-organoselenyl spiro[4,5]trienones via selenium-promoted electrophilic cyclization (Recchi et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPXCDUOSRKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644286
Record name 3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone

CAS RN

898776-07-3
Record name 1-Propanone, 3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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